molecular formula C10H14Cl2N2 B085023 1-(4-Chlorophenyl)piperazine Hydrochloride CAS No. 13078-12-1

1-(4-Chlorophenyl)piperazine Hydrochloride

Cat. No. B085023
CAS RN: 13078-12-1
M. Wt: 233.13 g/mol
InChI Key: ZHGRQBSZTVJDHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)piperazine Hydrochloride involves several steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. The synthesis is derived from related compounds like 1-(3-Chlorophenyl)piperazine and 1-(2,3-Dichlorophenyl)piperazine, where different chloroanilines and chloroethylamines are key starting materials. These processes yield the compound with varying degrees of efficiency (Mai, 2005), (Quan, 2006).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)piperazine Hydrochloride and similar compounds has been confirmed through various spectroscopic methods such as IR and 1H-NMR. These analyses help in understanding the arrangement of atoms and the overall geometry of the molecule (Li Ning-wei, 2005).

Chemical Reactions and Properties

1-(4-Chlorophenyl)piperazine Hydrochloride undergoes various chemical reactions, including those involved in its synthesis. Its reactivity and chemical properties are influenced by the presence of the chlorophenyl and piperazine groups. These properties have implications in its application as a pharmaceutical intermediate (Bhat et al., 2018).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are essential for handling and application of 1-(4-Chlorophenyl)piperazine Hydrochloride. For instance, the crystalline structure has been observed to be monoclinic in some cases, which is crucial for understanding its stability and reactivity (Gharbia et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and stability under different conditions, are significant for its use in pharmaceutical manufacturing. The presence of the chlorophenyl group in particular imparts distinct chemical characteristics that are useful in synthesizing various pharmaceutical agents (Roshan, 2018).

Scientific Research Applications

  • Synthesis of Piperazine Derivatives :

    • Research has focused on synthesizing various derivatives of piperazine, such as 1-[(4-chlorophenyl)phenyl methyl] piperazine, an intermediate of cetirizine hydrochloride, a well-known antihistamine. This compound was synthesized from 4-chlorobenzophenone, with the process being suitable for industrial production (Dong Chuan-min, 2014).
  • Biological Properties and Anticancer Potential :

    • A study explored the structural, electronic, molecular, and biological properties of a specific piperazine derivative, revealing potential activity against prostate-specific membrane protein. This compound showed effectiveness against prostate cancer cell lines (Muzzaffar A Bhat et al., 2018).
  • Neuropharmacological Effects :

    • Piperazine derivatives, such as 1-(m-Chlorophenyl)piperazine, have been studied for their neuropharmacological effects. This compound showed potential as a serotonin receptor agonist and influenced serotonin metabolism in rats (R. Fuller et al., 1981).
  • Forensic Applications :

    • The development of methods for detecting 1-(3-chlorophenyl)piperazine in forensic samples has been a focus, given its use as a synthetic drug with hallucinogenic effects. A study proposed an electrochemical method for detecting this compound in seized samples, offering a potential tool for forensic analysis (W. P. Silva et al., 2021).
  • Antituberculosis and Anticancer Research :

    • Synthesis and study of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown potential for antituberculosis and anticancer activities. Certain compounds in this category exhibited significant activity against these conditions (S. Mallikarjuna et al., 2014).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-(4-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRQBSZTVJDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959646
Record name 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)piperazine Hydrochloride

CAS RN

38869-46-4, 13078-12-1
Record name Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)piperazine dihydrochloride
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Record name NSC71659
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Record name 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Record name 1-(4-Chlorophenyl)piperazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
S Paudel, S Acharya, KM Kim, SH Cheon - Bioorganic & Medicinal …, 2016 - Elsevier
The limitations of established serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) reuptake inhibitors necessitate the development of safer and more effective therapeutic …
Number of citations: 15 www.sciencedirect.com
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2018 - Elsevier
Two series of 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers were designed based on structure-activity relationship (SAR) and docking model of reported monoamine …
Number of citations: 3 www.sciencedirect.com
R Kant, T Kaur, Z Hilal, N Aggarwal… - Journal of physics …, 2020 - iopscience.iop.org
Piperazine based compounds are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds. Substitution in nitrogen atom of …
Number of citations: 5 iopscience.iop.org
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2016 - Elsevier
In the search for potent dual norepinephrine and dopamine reuptake inhibitors, several substituted arylpiperazine–tetrazoles were designed, synthesized and evaluated for their …
Number of citations: 11 www.sciencedirect.com
B Zhou, KH Hong, M Ji, J Cai - Chemical Biology & Drug …, 2018 - Wiley Online Library
Two series of hybrid analogues were designed, synthesized, and evaluated as a novel class of selective ligands for the dopamine D3 receptor. Binding affinities of target compounds …
Number of citations: 2 onlinelibrary.wiley.com
AN Khadse, HH Savsani, RV Chikhale… - Journal of Molecular …, 2022 - Elsevier
Direct inhibition of FXa has emerged as an effective strategy to achieve anticoagulation maintaining normal hemostasis with minimal bleeding risks. A novel series of anthranilamide …
Number of citations: 2 www.sciencedirect.com
B Zhou, M Ji, J Cai - Bioorganic Chemistry, 2018 - Elsevier
Three series of bitobic arylpiperazine-phenyl-hexahydropyrazinoquino- lines analogues were designed, synthesizedand evaluated as a novel class of selective ligands for the …
Number of citations: 4 www.sciencedirect.com
AS Pirzer, R Lasch, H Friedrich… - Journal of Medicinal …, 2019 - ACS Publications
Many subtype-selective dopamine receptor ligands developed for the D 2 –D 4 family incorporate a 1-arylpiperazine-derived primary recognition motif, which is connected to a lipophilic …
Number of citations: 13 pubs.acs.org

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